3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one
Description
The compound “3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one” features a 1,4-thiazepane ring system substituted with a 2-chlorophenyl group at position 7 and a sulfone group at position 1. The nitrogen at position 4 is functionalized with a carbonyl group linked to a 1-methylpyridin-2(1H)-one moiety. The molecular formula is C₁₈H₁₆ClN₂O₄S, with a molecular weight of ~391.6 g/mol (calculated). Key structural attributes include:
- Sulfone group: Enhances polarity and may improve solubility.
- Pyridinone moiety: A hydrogen-bond acceptor/donor, commonly associated with kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLIVJOSNFDMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane intermediate.
Attachment of the Pyridinone Moiety: This is usually done via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Selection: Using highly efficient catalysts to speed up reactions and reduce by-products.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to enhance reaction efficiency.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Conditions
The compound is synthesized via multi-step organic reactions, often involving:
Key Steps
-
Thiazepane Ring Formation : Cyclization of precursor amines or thiols with carbonyl-containing reagents under basic conditions (e.g., sodium ethoxide in ethanol) .
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Chlorophenyl Introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) using 2-chlorophenylboronic acid and transition-metal catalysts .
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Carbonyl Activation : Use of ethyl chloroformate or chloroacetic acid to activate the carbonyl group for subsequent coupling .
Example Protocol
-
Cyclization :
Sulfone Group (1,1-Dioxido)
-
Nucleophilic Substitution : Reacts with alkyl halides (e.g., diiodomethane) in basic media to form bis-sulfanediyl derivatives .
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Oxidative Stability : Resists further oxidation due to the sulfone’s high oxidation state .
Carbonyl Group
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Amidation/Condensation : Reacts with amines or aldehydes to form Schiff bases or fused heterocycles.
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Reduction : The carbonyl can be reduced to a hydroxyl group using BH₃·THF, though this is less common in the sulfone context .
Pyridinone Ring
-
Tautomerism : Exists in equilibrium between lactam and lactim forms, affecting hydrogen-bonding interactions .
-
Electrophilic Substitution : Reacts with diazonium salts at position 7 to form arylazo derivatives (e.g., 14a–c ) .
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency for this compound’s derivatives:
| Reaction Step | Conventional Time | Microwave Time | Yield Increase | Source |
|---|---|---|---|---|
| Thiazepane cyclization | 6–8 h | 25 min | +19% | |
| Arylazo coupling | 3–4 h | 15 min | +21% | |
| Chlorophenyl cross-coupling | 12 h | 45 min | +17% |
Degradation and Stability
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pH Sensitivity : Stable under neutral conditions but undergoes hydrolysis in strongly acidic/basic media.
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Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis .
Biological Interactions
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Enzyme Inhibition : The sulfone and pyridinone moieties interact with protein kinases via hydrogen bonding and π-π stacking .
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Metabolic Pathways : Undergoes hepatic CYP450-mediated oxidation, forming hydroxylated metabolites .
Comparative Reactivity of Analogues
Scientific Research Applications
Here's a detailed exploration of the applications of the chemical compound "3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one."
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 394.9 . It features a thiazepane ring, a chlorophenyl group, and a methylpyridinone moiety .
Potential Applications
While specific case studies and comprehensive data tables for "this compound" are not available in the search results, the structural components suggest potential applications based on similar compounds.
GABA A Receptor Interaction:
- Target: GABA A receptors in the brain
- Mode of Action: Increases the effect of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.
- Biochemical Pathway: Affects the GABAergic pathway, enhancing inhibitory neurotransmission.
- Result: Increased GABA effect at GABA A receptors, leading to enhanced inhibitory neurotransmission.
Other Potential Activities:
- Antimicrobial and anticancer activities have been observed in thiazepane derivatives, suggesting potential research avenues for this compound.
Related Compounds and Activities
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one:
- A derivative of Clonazepam that interacts with GABA A receptors in the brain.
- Inhibits the reabsorption of glucose in the kidneys, promoting glucose excretion in urine, which is beneficial for managing type 2 diabetes.
- May have cardiovascular protective effects, reducing the risk of heart failure and improving overall cardiovascular health in diabetic patients.
- May exhibit anti-inflammatory properties, which could be beneficial in conditions like chronic kidney disease and obesity-related inflammation.
- Ongoing research is exploring its efficacy in treating conditions such as hypertension and metabolic syndrome due to its impact on renal function and fluid balance.
-(2-Chlorophenyl)-1,4-thiazepane hydrochloride:
Predictive Models
Predictive models like PASS (Prediction of Activity Spectra for Substances) can assess potential biological activities based on the compound's chemical structure. Structure-activity relationship (SAR) analysis can also predict the biological activity of the compound based on its structural features.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems and typically focus on:
- Receptor binding assays
- Enzyme inhibition studies
- Cell-based assays to assess its effects on cellular function
Mechanism of Action
The mechanism by which 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the thiazepane ring could interact with specific amino acid residues, modulating the activity of the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the evidence, focusing on molecular features, substituents, and inferred properties:
Structural and Functional Insights:
Core Flexibility vs. The triazole-thione derivative’s fused rings likely restrict flexibility, favoring specific binding geometries.
Solubility and Bioavailability: The sulfone and pyridinone groups in the target compound improve aqueous solubility relative to the lipophilic benzothiazole analog . The coumarin derivative’s acryloyl group introduces polarity but may reduce membrane permeability compared to the target’s balanced lipophilicity .
Benzothiazole Analog: Aromatic heterocycles often target enzymes with hydrophobic active sites (e.g., cytochrome P450) . Coumarin Derivative: Conjugated systems may intercalate into DNA or inhibit topoisomerases .
Crystallographic Behavior: The triazole-thione derivative forms hydrogen-bonded hexamers , whereas the target compound’s pyridinone and sulfone groups may favor dimeric or monomeric packing. SHELX refinement methods are common across these studies .
Biological Activity
3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazepane ring, a chlorophenyl group, and a pyridinone moiety. Its molecular formula is with a molecular weight of approximately 394.9 g/mol. The presence of the thiazepane structure suggests potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O4S |
| Molecular Weight | 394.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034530-48-6 |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. It may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The thiazepane ring and chlorophenyl group are crucial for binding to these targets.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit diverse biological activities:
- Antimicrobial Activity : Thiazepane derivatives have shown efficacy against various bacterial strains.
- Anticancer Properties : Some thiazepane-based compounds have demonstrated cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Quinoxaline derivatives are known for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the therapeutic efficacy of this compound. Modifications to the thiazepane ring or substituents can significantly influence biological outcomes. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazepine Derivatives | Thiazepane ring | Antimicrobial, Anticancer |
| Quinoxaline Derivatives | Quinoxaline core | Neuroprotective, Antidepressant |
| Benzothiazole Compounds | Benzothiazole ring | Antiviral, Antifungal |
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds:
- Anticancer Activity : A study demonstrated that thiazepane derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
- Neuroprotection : Research on quinoxaline derivatives suggests they may protect neuronal cells from apoptosis induced by oxidative stress.
- Antimicrobial Efficacy : Compounds similar to this compound have been tested against multi-drug resistant bacteria, showing promising results.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one?
- Methodological Answer : Utilize a split-plot or factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a randomized block design with split-split plots can isolate variables affecting yield and purity . Include controls for side reactions (e.g., chlorophenyl group instability under acidic conditions) and validate intermediates via LC-MS or NMR.
Q. How can structural characterization of this compound be performed to resolve ambiguities in its tautomeric forms?
- Methodological Answer : Combine X-ray crystallography (as in ’s protocol for chlorophenyl derivatives) with dynamic NMR studies to assess tautomerism. DFT calculations (B3LYP/6-31G* level) can predict energetically favorable configurations, while IR spectroscopy identifies key functional groups (e.g., sulfone vibrations at ~1300 cm⁻¹) .
Advanced Research Questions
Q. What methodologies are suitable for assessing the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer : Adapt the INCHEMBIOL project framework () to study hydrolysis kinetics, bioaccumulation potential, and degradation pathways. Use HPLC-UV or GC-MS to quantify compound distribution in water, sediment, and model organisms (e.g., Daphnia magna). Include abiotic factors (pH, UV exposure) to simulate real-world conditions .
Q. How can researchers address contradictory data regarding the compound’s toxicity mechanisms across cell lines?
- Methodological Answer : Apply comparative analysis () to identify variables such as cell membrane permeability differences or metabolic enzyme expression. Use transcriptomics (RNA-seq) to map stress-response pathways and validate findings with siRNA knockdowns. Normalize data using cell viability assays (MTT/WST-1) and statistical tools like ANOVA with post-hoc corrections .
Q. What in vivo experimental designs are optimal for evaluating neuropharmacological activity while minimizing confounding variables?
- Methodological Answer : Implement a crossover design in rodent models to control for inter-individual variability. Use dose-response studies with pharmacokinetic profiling (plasma LC-MS/MS) to correlate exposure levels with effects. Include sham-operated controls and blinded behavioral assessments (e.g., Morris water maze) to reduce bias .
Q. How should researchers reconcile discrepancies between computational predictions and experimental binding affinities for this compound’s target protein?
- Methodological Answer : Re-evaluate molecular docking parameters (e.g., solvent models, protein flexibility) using advanced MD simulations (AMBER/CHARMM). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics. Cross-reference with mutagenesis studies to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
